Triple Inhibition Potency: Bosmolisib vs. Duvelisib, Idelalisib, and AZD7648 on PI3Kδ, PI3Kγ, and DNA-PK
Bosmolisib demonstrates potent triple inhibition with IC50 values of 2 nM (PI3Kδ), 15 nM (PI3Kγ), and 6 nM (DNA-PK) in cell-free biochemical assays [1]. In contrast, duvelisib (dual PI3Kδ/γ inhibitor) shows IC50 values of 0.6 nM (PI3Kδ) and 29 nM (PI3Kγ) but lacks DNA-PK inhibition [2]; idelalisib (PI3Kδ selective) has IC50 2.5 nM for PI3Kδ but >1 μM for DNA-PK [3]; and AZD7648 (selective DNA-PK inhibitor) has IC50 0.6 nM for DNA-PK but no PI3K activity .
| Evidence Dimension | Biochemical IC50 values for three therapeutic targets |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 2 nM; PI3Kγ IC50 = 15 nM; DNA-PK IC50 = 6 nM |
| Comparator Or Baseline | Duvelisib: PI3Kδ 0.6 nM, PI3Kγ 29 nM, DNA-PK inactive; Idelalisib: PI3Kδ 2.5 nM, DNA-PK >1 μM; AZD7648: DNA-PK 0.6 nM, PI3K inactive |
| Quantified Difference | Bosmolisib is the only agent with sub-20 nM activity across all three targets |
| Conditions | Cell-free biochemical assays; Eurofins enzymatic panel for Bosmolisib; ADAPTA assays for duvelisib; various published assays |
Why This Matters
Triple inhibition cannot be achieved by combining separate single-target agents, making Bosmolisib a unique tool for studying PI3K/DNA-PK crosstalk and for developing therapies targeting both immune modulation and DNA repair.
- [1] J Immunother Cancer. 2021;9(Suppl 2):A630. Abstract 600. BR101801 stimulates anti-tumor immunity and enhances the efficacy of radiation in a syngeneic model. View Source
- [2] Pharmacol Res Perspect. 2020;8(1):e00559. Table 3. Duvelisib IC50 values for PI3K isoforms. View Source
- [3] Probes & Drugs. Idelalisib (PD003400). IC50 data for PI3K isoforms and DNA-PK. View Source
